molecular formula C9H17NO3 B1339378 tert-Butyl (4-oxobutyl)carbamate CAS No. 84766-90-5

tert-Butyl (4-oxobutyl)carbamate

Cat. No. B1339378
CAS RN: 84766-90-5
M. Wt: 187.24 g/mol
InChI Key: CRZDTEUFFZSQAY-UHFFFAOYSA-N
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Description

“tert-Butyl (4-oxobutyl)carbamate” is a chemical compound used in various scientific and industrial applications . It is also known as N-(4-氧代丁基)氨基甲酸叔丁酯 in Chinese .


Synthesis Analysis

The synthesis of “tert-Butyl (4-oxobutyl)carbamate” involves several steps. It is used in palladium-catalyzed synthesis of N-Boc-protected anilines . More detailed synthesis procedures may be found in specific scientific literature .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (4-oxobutyl)carbamate” can be represented by the formula C9H17NO3 . The InChI code for this compound is 1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7-11/h7H,4-6H2,1-3H3,(H,10,12) .


Chemical Reactions Analysis

“tert-Butyl (4-oxobutyl)carbamate” participates in various chemical reactions. For instance, it is used in palladium-catalyzed cross-coupling reactions . More detailed information about its chemical reactions can be found in specific scientific literature .


Physical And Chemical Properties Analysis

“tert-Butyl (4-oxobutyl)carbamate” has a molecular weight of 187.24 . It is a pale-yellow to yellow-brown sticky oil to semi-solid substance . The compound is stored at -20°C .

Scientific Research Applications

Synthesis of N-Boc-Protected Anilines

This compound is used in palladium-catalyzed synthesis processes to create N-Boc-protected anilines, which are valuable intermediates in the synthesis of various pharmaceuticals and organic compounds .

Synthesis of Tetrasubstituted Pyrroles

It is also utilized in the synthesis of tetrasubstituted pyrroles that are functionalized with ester or ketone groups at the C-3 position. These pyrroles have potential applications in medicinal chemistry due to their presence in various natural products and pharmaceuticals .

Unfortunately, the available search results do not provide enough information to cover six to eight unique applications. However, these two applications demonstrate the compound’s utility in organic synthesis, particularly in creating complex molecules for pharmaceutical research.

For a more detailed analysis covering additional unique applications, further research into scientific literature and databases would be required.

MilliporeSigma - tert-Butyl carbamate 98 Thermo Scientific Chemicals - tert-Butyl carbamate

Safety and Hazards

The compound is labeled with an exclamation mark pictogram, indicating that it may pose certain hazards. The hazard statements include H302, and the precautionary statements include P261, P280, P305+P351+P338, P304+P340, P405, and P501 . More detailed safety information can be found in the material safety data sheet .

properties

IUPAC Name

tert-butyl N-(4-oxobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7-11/h7H,4-6H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZDTEUFFZSQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573799
Record name tert-Butyl (4-oxobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-oxobutyl)carbamate

CAS RN

84766-90-5
Record name tert-Butyl (4-oxobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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